molecular formula C10H13BrN2 B8574838 4-Bromo-N1-(cyclopropylmethyl)benzene-1,2-diamine

4-Bromo-N1-(cyclopropylmethyl)benzene-1,2-diamine

Cat. No. B8574838
M. Wt: 241.13 g/mol
InChI Key: UFJOLNNCGUJCTK-UHFFFAOYSA-N
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Patent
US08372874B2

Procedure details

A mixture of 4-bromo-N-(cyclopropylmethyl)-2-nitroaniline (11.96, 44 mol), iron (12.3 g, 220 mmol) and ammonium chloride (236 mg, 4.4 mmol) in ethanol (120 mL) and water (40 mL) is stirred at 100° C. for 3 h. After cooling to room temperature, the mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and water (50 mL). The organic layer is separated, washed with brine (20 mL), dried over MgSO4, filtered and the filtrate is concentrated under reduced pressure to afford 9.6 g of 4-bromo-N1-(cyclopropylmethyl)benzene-1,2-diamine as an oil. Yield: 90%, ES-MS: 241/243 [M+H].
Quantity
44 mol
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
12.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][C:5]([NH:6][CH2:7][CH:8]2[CH2:10][CH2:9]2)=[C:4]([N+:13]([O-])=O)[CH:3]=1.[Cl-].[NH4+]>C(O)C.O.[Fe]>[Br:1][C:2]1[CH:3]=[C:4]([NH2:13])[C:5]([NH:6][CH2:7][CH:8]2[CH2:10][CH2:9]2)=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
44 mol
Type
reactant
Smiles
BrC1=CC(=C(NCC2CC2)C=C1)[N+](=O)[O-]
Name
Quantity
236 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
12.3 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C(=CC1)NCC1CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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